Phenylethylb-D-thiogalactopyranoside
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Overview
Description
Phenylethylb-D-thiogalactopyranoside is a chemical compound known for its role as a β-galactosidase inhibitor. It is a molecular biology reagent with the molecular formula C14H20O5S and a molecular weight of 300.37 g/mol . This compound is cell-permeable and has been used in various biochemical and molecular biology studies .
Preparation Methods
Phenylethylb-D-thiogalactopyranoside can be synthesized through several synthetic routes. One common method involves the reaction of phenylethyl alcohol with thiogalactose under specific conditions to form the desired compound . The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to obtain the compound in bulk quantities .
Chemical Reactions Analysis
Phenylethylb-D-thiogalactopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield this compound sulfoxide, while reduction may produce this compound alcohol .
Scientific Research Applications
Phenylethylb-D-thiogalactopyranoside has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of other compounds . In biology, it serves as a β-galactosidase inhibitor, making it useful in studies involving enzyme activity and regulation . Additionally, it is used in industrial processes that require precise control of enzyme activity .
Mechanism of Action
The mechanism of action of phenylethylb-D-thiogalactopyranoside involves its interaction with β-galactosidase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the hydrolysis of β-galactosides . This inhibition is crucial in various biochemical processes where the regulation of β-galactosidase activity is necessary . The molecular targets and pathways involved in this mechanism are primarily related to the enzyme’s active site and its interaction with the inhibitor .
Comparison with Similar Compounds
Phenylethylb-D-thiogalactopyranoside is similar to other β-galactosidase inhibitors such as isopropyl β-D-1-thiogalactopyranoside . it is unique in its specific structure and the nature of its inhibitory effects. While both compounds inhibit β-galactosidase, this compound has distinct molecular properties that make it suitable for specific applications in research and industry . Other similar compounds include various thioglycosides and galactosides that share structural similarities but differ in their specific biological activities .
Properties
Molecular Formula |
C14H20O5S |
---|---|
Molecular Weight |
300.37 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-(2-phenylethoxy)-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(20)14(19-10)18-7-6-9-4-2-1-3-5-9/h1-5,10-17,20H,6-8H2/t10-,11+,12+,13-,14?/m1/s1 |
InChI Key |
YXSHGIOINDFBOU-RRYROLNDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)S |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)S |
Origin of Product |
United States |
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